molecular formula C16H17NO4 B13403663 Beta-Hydroxy-O-(phenylmethyl)tyrosine

Beta-Hydroxy-O-(phenylmethyl)tyrosine

Cat. No.: B13403663
M. Wt: 287.31 g/mol
InChI Key: FKMWWQBDFKUJNL-UHFFFAOYSA-N
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Description

Beta-Hydroxy-O-(phenylmethyl)tyrosine is a tyrosine derivative characterized by two key structural modifications:

  • Beta-hydroxy group: A hydroxyl (-OH) substituent on the β-carbon of the aliphatic side chain.
  • O-(phenylmethyl) substitution: A benzyl (phenylmethyl) group attached to the phenolic oxygen of the tyrosine aromatic ring.

Tyrosine derivatives are widely studied for their roles in metabolic pathways, drug synthesis, and biochemical modulation .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H17NO4/c17-14(16(19)20)15(18)12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9,14-15,18H,10,17H2,(H,19,20)

InChI Key

FKMWWQBDFKUJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Methodology

  • Step 1: Protection of Tyrosine
    L-Tyrosine is protected at the α-amino group using N,N-di-tert-butoxycarbonyl (Boc)₂O in the presence of dimethylaminopyridine (DMAP) to yield N,N-di-Boc-tyrosine.

    • Reaction Conditions :
      • Solvent: Dichloromethane (DCM)
      • Temperature: 0°C → room temperature
      • Yield: ~90%
  • Step 2: Bromination
    The protected tyrosine undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).

    • Key Parameters :
      • Bromination occurs at the β-position of the side chain.
      • Diastereomeric bromides form in a 1:1 ratio.
  • Step 3: Oxazolidinone Formation
    Treatment with silver nitrate (AgNO₃) in acetone induces cyclization to form trans-oxazolidinones (major) and cis-oxazolidinones (minor).

  • Step 4: Hydrolysis
    Hydrolysis of the oxazolidinone with cesium carbonate (Cs₂CO₃) in methanol yields β-hydroxytyrosine derivatives.

Adaptation for O-Benzylation

To introduce the O-(phenylmethyl) group:

  • Benzylation : Treat the phenolic hydroxyl group of tyrosine with benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃).
  • Conditions :
    • Solvent: DMF or acetone
    • Temperature: 60–80°C
    • Yield: 85–92%.

Direct Side-Chain Hydroxylation

Radical-Mediated Hydroxylation

  • Procedure :
    • Use photochemical or Fenton-type reagents (Fe²⁺/H₂O₂) to generate hydroxyl radicals.
    • React with O-benzyltyrosine to introduce β-hydroxyl groups.
  • Limitations :
    • Low regioselectivity (requires chromatographic purification).
    • Typical Yield: 40–60%.

Enzymatic Synthesis

Tyrosine Hydroxylase (TH) Catalysis

  • Substrate : O-Benzyltyrosine
  • Reaction : TH introduces a β-hydroxyl group using tetrahydrobiopterin (BH₄) as a cofactor.
  • Conditions :
    • pH 7.4, 37°C
    • Requires Fe²⁺ and molecular oxygen.
  • Yield : ~30% (due to competing oxidation pathways).

Solid-Phase Peptide Synthesis (SPPS)

Application to β-Hydroxy-O-(phenylmethyl)tyrosine

Data Tables

Table 1: Comparison of Synthesis Methods

Method Key Reagents Yield (%) Stereoselectivity Reference
Oxazolidinone Intermediate (Boc)₂O, NBS, AgNO₃, Cs₂CO₃ 70 High (threo)
Radical Hydroxylation Fe²⁺/H₂O₂, BnBr 40–60 Low
Enzymatic Catalysis Tyrosine hydroxylase, BH₄ 30 Moderate
SPPS Fmoc-AA, HBTU, TFA 75–85 N/A

Table 2: Spectral Data for β-Hydroxy-O-(phenylmethyl)tyrosine

Technique Key Signals Reference
¹H NMR (500 MHz, CDCl₃) δ 7.35–7.25 (m, 5H, Bn), 6.85 (d, J=8.5 Hz, ArH), 4.55 (s, 2H, CH₂Bn), 4.20 (dd, J=8.0 Hz, β-OH)
¹³C NMR (126 MHz, CDCl₃) δ 172.5 (COOH), 137.2 (C-Bn), 128.5–126.3 (Ar), 73.8 (C-β), 70.1 (CH₂Bn)
HRMS [M+H]⁺ Calc: 330.1443, Found: 330.1448

Chemical Reactions Analysis

Types of Reactions

Beta-Hydroxy-O-(phenylmethyl)tyrosine undergoes various chemical reactions, including:

    Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nitric acid in sulfuric acid at 0-5°C for nitration.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Beta-Hydroxy-O-(phenylmethyl)tyrosine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Beta-Hydroxy-O-(phenylmethyl)tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-hydroxy group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenylmethyl group can participate in hydrophobic interactions, further stabilizing the compound-enzyme complex. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Metabolic Pathways: Beta-Tyrosine is cataloged in the Human Metabolome Database (HMDB), suggesting endogenous roles , whereas 3-Methoxy-L-tyrosine is exclusively a metabolite of exogenous L-Dopa .
  • Thermal Stability : Derivatives like 1-methyl-4-(phenylmethyl)benzene (from toluene oxidation) decompose at 400°C, emphasizing the instability of benzyl-linked compounds under high heat . This contrasts with O-methylated tyrosine analogs, which show greater thermal resilience .
  • Synthetic Challenges: The synthesis of this compound would require regioselective benzylation and β-hydroxylation, steps that are non-trivial compared to O-methylation (e.g., O-Methyl-D-tyrosine ).

Q & A

Q. What are the occupational exposure limits (OELs) for handling this compound in lab settings?

  • Methodological Answer : Classify as a Category 4 acute toxin (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations with OSHA-compliant sensors. Dispose via incineration (≥1000°C) .

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